ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the cyclization of 2-phenoxyethanol in the presence of zinc chloride to form 2,3-dihydrobenzofuran . This intermediate is then reacted with thiazole-4-carboxylic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The ester group can be substituted with different nucleophiles to form amides, hydrazides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, hydrazines, and alcohols can be used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the thiazole ring can modulate the activity of various signaling pathways . This dual action may contribute to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate: Known for its anti-inflammatory and anti-cancer properties.
2,3-Dihydrobenzofuran: A precursor for the synthesis of various benzofuran derivatives with diverse biological activities.
Thiazole-4-carboxylic acid: Used in the synthesis of thiazole derivatives with potential pharmaceutical applications.
Uniqueness
This dual-ring structure allows it to interact with multiple molecular targets and pathways, making it a promising candidate for drug development and other applications .
Properties
CAS No. |
1555726-32-3 |
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Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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